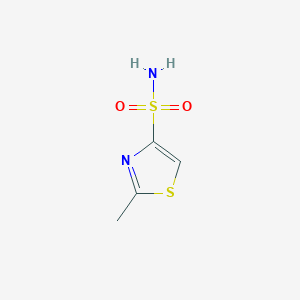

2-Methyl-1,3-thiazole-4-sulfonamide

説明

2-Methyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazole derivatives have been widely studied for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

作用機序

Target of Action

The primary targets of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s solubility in water, alcohol, and ether may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s solubility in water, alcohol, and ether may suggest that its action could be influenced by the solvent environment.

生化学分析

Biochemical Properties

Thiazoles, including 2-Methyl-1,3-thiazole-4-sulfonamide, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been reported to exhibit significant biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to have an aromatic character due to the delocalization of a lone pair of π-electrons of the sulfur atom, which may influence their interactions with biomolecules

Metabolic Pathways

Thiazoles are known to be involved in various metabolic processes, and they may interact with various enzymes or cofactors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-thiazole-4-sulfonamide typically involves the reaction of 2-methylthiazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste .

化学反応の分析

Types of Reactions: 2-Methyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.

Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfone derivatives

Reduction: Reduced thiazole derivatives

Substitution: Thiazole derivatives with substituted functional groups

科学的研究の応用

Antimicrobial Activity

Mechanism of Action

The thiazole ring in 2-methyl-1,3-thiazole-4-sulfonamide plays a critical role in its antimicrobial activity. The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiazoles combined with sulfonamides enhance their efficacy against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus and Escherichia coli .

Case Studies

- Antibacterial Properties : A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which demonstrated potent antibacterial activity. Compounds with specific substitutions (e.g., 4-tert-butyl) showed effectiveness against multiple bacterial strains .

- Fungal Infections : Other derivatives have shown promising antifungal activity against drug-resistant strains of Candida. This highlights the potential for developing new antifungal therapies based on the thiazole-sulfonamide scaffold .

Anticancer Applications

Cytotoxicity Studies

Research indicates that this compound derivatives possess cytostatic properties against various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular pathways involved in cancer progression .

Case Studies

- Caco-2 Cell Line : A derivative exhibited enhanced anticancer activity against the Caco-2 cell line, suggesting potential for gastrointestinal cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that modifications can significantly impact their cytotoxicity and selectivity towards cancer cells. This area remains a focus for future drug development .

Neurological Research

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. Research indicates that certain derivatives can protect against seizures in animal models, acting through mechanisms involving GABAergic pathways and voltage-gated ion channels .

Case Studies

- In Vivo Studies : In studies using maximal electroshock (MES) and pentylenetetrazol (PTZ) models, specific derivatives demonstrated significant protection against induced seizures without notable toxicity .

- Potential for Alzheimer's Disease Treatment : Recent studies have suggested that thiazole-bearing sulfonamide analogs may also exhibit anti-Alzheimer's activity, further expanding the therapeutic potential of this compound .

Summary Table of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial & Fungal | Potent activity against resistant strains |

| Anticancer | Cytotoxicity | Enhanced activity against Caco-2 cell line |

| Neurological | Anticonvulsant | Significant seizure protection in animal models |

| Alzheimer’s Disease | Neuroprotective | Potential anti-Alzheimer's activity |

類似化合物との比較

2-Amino-1,3,4-thiadiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.

2-Methylthiazole: A simpler thiazole derivative used as a flavoring agent and in the synthesis of more complex thiazole compounds.

Sulfonamide derivatives: A broad class of compounds with diverse applications in medicine, agriculture, and industry.

Uniqueness: 2-Methyl-1,3-thiazole-4-sulfonamide stands out due to its unique combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

生物活性

2-Methyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound belongs to the thiazole family, characterized by its sulfur and nitrogen atoms. Thiazole derivatives are recognized for their significant reactivity and have been extensively studied for their pharmacological properties. The sulfonamide group enhances its biological activity, making it a valuable compound in medicinal chemistry.

Biological Activities

1. Antimicrobial Properties

- Mechanism : Thiazole derivatives, including this compound, exhibit antimicrobial effects against various bacterial and fungal strains. The mechanism often involves inhibition of protein synthesis and disruption of cell wall integrity.

- Research Findings : Studies have shown that this compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the range of 15.625 to 125 μM .

2. Anticancer Activity

- Mechanism : The compound has been investigated for its potential to inhibit cancer cell proliferation through various biochemical pathways, including apoptosis induction and cell cycle arrest.

- Case Studies : In vitro studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

The exact mode of action for this compound is complex and involves multiple biochemical pathways:

- Enzyme Interaction : The compound interacts with specific enzymes and proteins that are crucial for microbial growth and cancer cell proliferation.

- Biochemical Pathways : It may affect pathways related to oxidative stress, inflammation, and cellular metabolism.

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Solubility : It is soluble in water, alcohol, and ether, which influences its bioavailability and efficacy in biological systems.

- Absorption and Distribution : Further studies are needed to fully characterize its absorption rates and tissue distribution.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antimicrobial and anticancer | Similar structure but different functional groups |

| 2-Methylthiazole | Flavoring agent; less biological activity | Simpler structure |

| Sulfonamide derivatives | Diverse applications in medicine | Broad class with varying activities |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus), with a reported MIC value lower than traditional antibiotics like ciprofloxacin .

- Anticancer Potential : Research conducted on various cancer cell lines showed that the compound can significantly reduce cell viability at specific concentrations, indicating a potential role in cancer therapy.

特性

IUPAC Name |

2-methyl-1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYJUFUPGOFJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。